![molecular formula C19H17ClN2O2S B5029607 2-(5-chloro-2-thienyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide](/img/structure/B5029607.png)
2-(5-chloro-2-thienyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide
Overview
Description
2-(5-chloro-2-thienyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as TAK-659, belongs to the class of kinase inhibitors and has shown promising results in the treatment of various diseases.
Scientific Research Applications
Synthesis and Cytotoxicity
One area of research involving similar compounds to 2-(5-chloro-2-thienyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is the synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. These compounds have been synthesized and tested for their antiproliferative activity against various cell lines, with some demonstrating significant activity against melanoma and breast cancer cell lines. The molecular modeling of these compounds reveals key interactions with amino acids and a lipophilic pocket occupied by the phenyl carboxamide moiety (Hung et al., 2014).
Synthesis and Biological Activity
Another study focused on the synthesis and biological activity of thieno[2,3-b]quinoline derivatives. These compounds have been shown to exhibit inhibitory activity against Saccharomyces cerevisiae, a type of yeast, and have maintained their structure and biological activity even under gamma irradiation (El-Gaby et al., 2006).
Synthesis and Characterization of Heterocyclic Compounds
Research has also been conducted on the synthesis and characterization of new heterocyclic compounds containing the thienylbenzo[h]quinoline moiety. These compounds serve as intermediates for synthesizing other complex molecular structures and have been confirmed through various spectroscopic measurements and analyses (Al-Taifi et al., 2016).
Synthesis and Reactivity
In the field of organic chemistry, studies have explored the synthesis and reactivity of similar quinoline-3-carboxamide compounds, focusing on the mechanisms involved in their formation and decomposition. These studies provide insights into the chemical properties and potential applications of these compounds (Jansson et al., 2006).
Algicidal Activity
Thieno[2,3-b]quinolines have also been synthesized with potential applications in controlling algal growth. Certain compounds within this category have shown good algicidal activities against specific algae species, indicating their potential use in environmental management and biocontrol (Kim et al., 2000).
properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c20-18-8-7-17(25-18)16-10-14(13-5-1-2-6-15(13)22-16)19(23)21-11-12-4-3-9-24-12/h1-2,5-8,10,12H,3-4,9,11H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMSDPFSZHAAIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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